molecular formula C15H14N4O2S B2566992 methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate CAS No. 893932-44-0

methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate

Cat. No. B2566992
CAS RN: 893932-44-0
M. Wt: 314.36
InChI Key: OXDXEMQQDYOBOY-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-d]pyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds and is a bioisostere of natural purine . Several pyrazolo[3,4-d]pyrimidine derivatives have received great attention due to their biological and pharmacological activities .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies . For instance, a new series of pyrazolo[3,4-d]pyrimidines were synthesized via the formation of pyrazol-3-one substrates .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives can be analyzed using techniques such as 1H NMR .


Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized using various chemical reactions, including the Huisgen 1,3-dipolar cycloaddition reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives can be analyzed using techniques such as 1H NMR .

Scientific Research Applications

Cancer Treatment

This compound has been found to have significant potential in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including MCF-7 (breast adenocarcinoma), HCT-116, and HepG-2 . The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .

CDK2 Inhibition

The compound has been identified as a novel inhibitor of CDK2 (Cyclin-Dependent Kinase 2), a protein kinase that plays a crucial role in the regulation of the cell cycle . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Free Radical Scavenging

The compound has been evaluated for its free radical scavenging activity . This property is important because free radicals can cause oxidative damage to cells and tissues, leading to various diseases including cancer.

Antiproliferative Activity

The compound has shown promising antiproliferative activity . This means it can inhibit the growth and multiplication of cells, which is particularly useful in the context of cancer treatment where the uncontrolled proliferation of cells is a major problem.

Adenosine Receptor Activity

Pyrazolo[3,4-d]pyrimidines, a class of compounds to which this compound belongs, have been identified as a general class of adenosine receptors . Adenosine receptors play a crucial role in various physiological processes, including inflammation, neurotransmission, and smooth muscle contraction.

Antitumor Activity

The compound has shown promising antitumor activity . This makes it a potential candidate for the development of new anticancer drugs.

properties

IUPAC Name

methyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-10(15(20)21-2)22-14-12-8-18-19(13(12)16-9-17-14)11-6-4-3-5-7-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDXEMQQDYOBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NC=NC2=C1C=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate

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